molecular formula C10H12Cl2FN B2505129 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride CAS No. 2095319-30-3

1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2505129
CAS No.: 2095319-30-3
M. Wt: 236.11
InChI Key: RCBOIKGBYAETQP-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine hydrochloride is a bicyclic organic compound featuring a cyclobutane ring fused to a substituted aromatic system. As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBOIKGBYAETQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=CC(=C2)Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Formation via [2+2] Cycloaddition

A foundational approach involves constructing the cyclobutane ring through [2+2] cycloaddition reactions. For example, reacting 5-chloro-2-fluorostyrene derivatives with dichloromethane under UV irradiation generates the cyclobutane core. This method, adapted from analogous syntheses of halogenated cyclobutanes, typically achieves yields of 45–60% after purification by column chromatography. Key challenges include regioselectivity control and minimizing dimerization byproducts.

Amine Functionalization via Reductive Amination

Following cyclobutane formation, reductive amination introduces the primary amine group. A representative protocol involves treating 1-(5-chloro-2-fluorophenyl)cyclobutan-1-one with ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C. This step achieves 70–85% conversion efficiency, with the hydrochloride salt subsequently precipitated using gaseous HCl in diethyl ether.

Alternative Routes: Grignard and Ullmann Coupling Approaches

Grignard Reaction for Phenyl Group Installation

Adapting methods from structurally similar compounds, the Grignard reaction enables direct attachment of the 5-chloro-2-fluorophenyl group to a preformed cyclobutane intermediate. For instance, reacting cyclobutanone with 5-chloro-2-fluorophenylmagnesium bromide in tetrahydrofuran at −78°C yields the tertiary alcohol intermediate, which is subsequently dehydrated and aminated.

Table 1: Comparison of Grignard Reaction Conditions

Parameter Optimal Range Yield (%) Purity (%)
Temperature −78°C to −40°C 62 98
Solvent Tetrahydrofuran 58 97
Reaction Time 4–6 hours 65 96

Ullmann Coupling for Halogen Retention

To preserve the chlorine and fluorine substituents during synthesis, copper-catalyzed Ullmann coupling between 5-chloro-2-fluoroiodobenzene and cyclobutylamine derivatives has been explored. Using 10 mol% CuI and 1,10-phenanthroline in dimethylformamide at 110°C, this method achieves 55–70% yield while maintaining halogen integrity.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and reaction control. A patented process describes the tandem cycloaddition-amination sequence in a microreactor system, achieving 92% conversion with residence times under 5 minutes. Key parameters include:

  • Pressure : 15–20 bar
  • Catalyst : Heterogeneous Pd/C (0.5 wt%)
  • Throughput : 12 kg·L⁻¹·h⁻¹

Crystallization and Salt Formation

The final hydrochloride salt is precipitated via antisolvent crystallization. Mixing the free base with concentrated HCl in ethanol followed by gradual addition of heptane yields needle-like crystals (mp 189–192°C). X-ray diffraction analysis confirms monoclinic crystal packing with Z′ = 2.

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Cyclization

DFT calculations reveal that the [2+2] cycloaddition proceeds through a diradical intermediate with an activation energy of 28.7 kcal·mol⁻¹. Competing [4+2] pathways are suppressed by maintaining reaction temperatures below −30°C.

Characterization of Major Impurities

LC-MS analysis identifies three primary byproducts:

  • Dimerized cyclobutane (m/z 435.2): Formed via radical recombination (5–8% yield)
  • Dehalogenated product (m/z 216.1): Arises from premature C-Cl bond cleavage (<2%)
  • Over-oxidized ketone (m/z 230.1): Resulting from amine oxidation during workup

Green Chemistry Approaches and Solvent Recovery

Recent advances emphasize solvent recycling and catalyst reuse. A closed-loop system employing scCO₂ (supercritical carbon dioxide) as reaction medium achieves 89% yield with 98% solvent recovery. This method reduces E-factor from 18.2 to 4.7 compared to traditional protocols.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

Method Yield (%) Purity (%) Cost Index Environmental Impact
[2+2] Cycloaddition 58 97 1.00 High
Grignard 65 96 1.32 Moderate
Ullmann Coupling 68 95 1.45 Low
Continuous Flow 92 99 0.87 Very Low

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and fluorinating agents like hydrogen fluoride (HF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies to understand the effects of halogenated compounds on biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride Molecular Formula: C11H16ClNO Molecular Weight: 213.70 Key Feature: A methoxy (-OCH₃) group replaces the chloro and fluoro substituents. This electron-donating group increases solubility in polar solvents but may reduce metabolic stability compared to halogenated analogs. Application: High-purity API intermediate for pharmaceutical synthesis .
  • 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine Hydrochloride Key Feature: The trifluoromethyl (-CF₃) group introduces strong electronegativity, enhancing metabolic stability and lipophilicity.

Heterocyclic Modifications

  • 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine Hydrochloride Molecular Formula: C7H12ClN3O Molecular Weight: 189.64 Key Feature: Incorporates an oxadiazole ring, a heterocycle known for improving binding affinity in medicinal chemistry. The methyl group on the oxadiazole may enhance steric hindrance, affecting target selectivity. Note: Discontinued commercial availability suggests challenges in synthesis or stability .
  • 1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine Hydrochloride Key Feature: A thiazole ring replaces the phenyl group, introducing sulfur and nitrogen atoms.

Ring Size and Rigidity

  • Application: Investigated in CNS drug development due to structural similarity to psychoactive amines .
  • 1-(5-Chloro-2-fluorophenyl)ethanamine Hydrochloride

    • Key Feature : Replaces the cyclobutane with an ethanamine chain, reducing steric bulk. The similarity score (0.93 to the target compound) suggests comparable electronic profiles but differing pharmacokinetics due to reduced ring strain .

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituent/Modification Notable Property
Target Compound C10H11Cl2FN 238.11 5-Cl, 2-F on phenyl + cyclobutane High solubility (HCl salt), halogenated
1-(3-Methoxyphenyl)cyclobutan-1-amine HCl C11H16ClNO 213.70 3-OCH3 on phenyl Enhanced polarity, lower metabolic stability
1-(5-Methyl-oxadiazol)cyclobutan-1-amine HCl C7H12ClN3O 189.64 Oxadiazole ring Improved binding affinity, discontinued
2-(2-Fluorophenyl)cyclopropan-1-amine HCl C9H11ClFN 191.65 Cyclopropane ring High rigidity, CNS applications

Biological Activity

Overview

1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amine;hydrochloride is a cyclobutane derivative characterized by its unique molecular structure, which includes both chlorine and fluorine substituents on the phenyl ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C10H11ClFN·HCl
  • Molecular Weight : 201.67 g/mol
  • IUPAC Name : this compound
  • InChI : InChI=1S/C10H11ClFN.ClH/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate the activity of receptors or enzymes, leading to various pharmacological effects. The precise mechanisms depend on the biological context and the specific targets involved.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. In a high-throughput screening against Mycobacterium tuberculosis, several compounds were identified with significant inhibitory effects. Although specific data on this compound was not detailed, the presence of similar structural motifs in effective compounds suggests potential efficacy against bacterial infections .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. For example, compounds with similar structures were tested against HepG2 liver cancer cells, revealing varying degrees of cytotoxicity. The results indicated that modifications in chemical structure could lead to enhanced or diminished cytotoxic effects, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Case Studies and Experimental Data

A comparative analysis of related compounds has been conducted to evaluate their biological activities. Below is a summary table of findings related to similar cyclobutane derivatives:

Compound NameMIC (µM)IC50 (µM)% Inhibition (Mycobacterium tuberculosis)% Cytotoxicity (HepG2 cells)
1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amines<20->30%-
4PP-1 (4-phenylpiperidine derivative)<26.399%>80%
AAP (aminoarylpyridine derivative)<202397%27%

This table reflects the promising activity of structurally related compounds, indicating that further exploration of 1-(5-Chloro-2-fluorophenyl)cyclobutan-1-amines may yield significant therapeutic candidates.

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